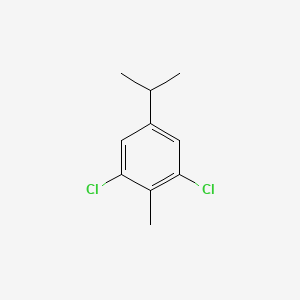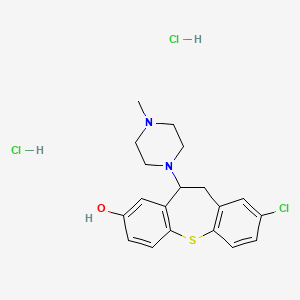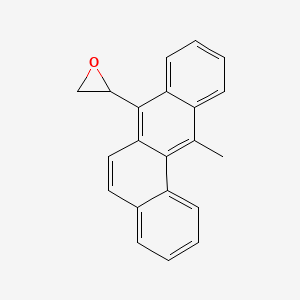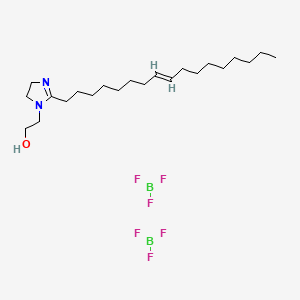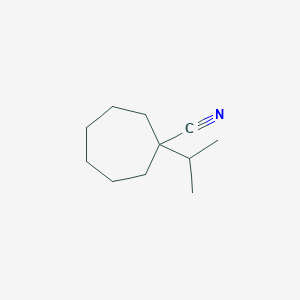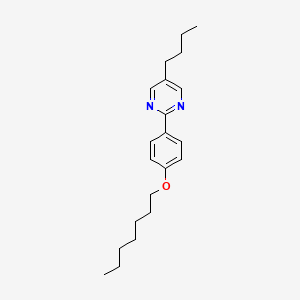
5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine: is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by a butyl group at the 5-position and a heptyloxy-phenyl group at the 2-position of the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Butyl Group: The butyl group can be introduced via a Friedel-Crafts alkylation reaction, where butyl chloride reacts with the pyrimidine ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Heptyloxy-Phenyl Group: The heptyloxy-phenyl group can be attached through a nucleophilic aromatic substitution reaction, where a heptyloxy-phenyl halide reacts with the pyrimidine ring in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous reactors with optimized conditions to maximize yield and purity. Solvent extraction, crystallization, and chromatography are commonly used for purification.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can occur at the pyrimidine ring, converting it to dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Bases like sodium hydroxide (NaOH) or acids like sulfuric acid (H₂SO₄) are used depending on the type of substitution reaction.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Used in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mécanisme D'action
The mechanism of action of 5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors in biological systems, leading to inhibition or activation of biochemical pathways.
Drug Development: It may act as an agonist or antagonist at specific molecular targets, such as receptors or ion channels, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,5S)-5-butyl-2-[4-(heptyloxy)phenyl]cyclohexan-1-one : This compound has a similar heptyloxy-phenyl group but differs in the core structure, which is a cyclohexanone instead of a pyrimidine ring.
- 5-butyl-2-(4-{2-[4-(hexyloxy)phenyl]ethyl}phenyl)pyridine : This compound contains a pyridine ring instead of a pyrimidine ring and has a hexyloxy-phenyl group.
Uniqueness
- The presence of both a butyl group and a heptyloxy-phenyl group on the pyrimidine ring makes 5-Butyl-2-(4-heptyloxy-phenyl)-pyrimidine unique in its chemical structure and properties. This combination of functional groups can lead to distinct chemical reactivity and potential applications compared to similar compounds.
Propriétés
Numéro CAS |
57202-14-9 |
|---|---|
Formule moléculaire |
C21H30N2O |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
5-butyl-2-(4-heptoxyphenyl)pyrimidine |
InChI |
InChI=1S/C21H30N2O/c1-3-5-7-8-9-15-24-20-13-11-19(12-14-20)21-22-16-18(17-23-21)10-6-4-2/h11-14,16-17H,3-10,15H2,1-2H3 |
Clé InChI |
QHENCFGRJREZKQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole](/img/structure/B13764257.png)
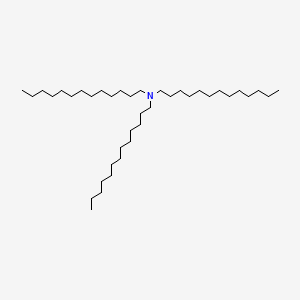
![[amino(azaniumylidene)methyl]-[2-hydroxy-3-(3-methylphenoxy)propyl]azanium;sulfate](/img/structure/B13764273.png)
